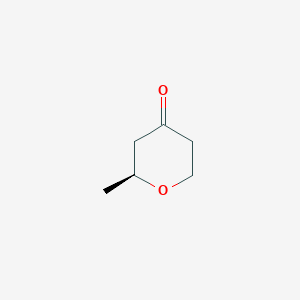

(2S)-2-Methyloxan-4-one

Description

(2S)-2-Methyloxan-4-one is a chiral cyclic ketone with the molecular formula C₆H₁₀O₂ and an average molecular mass of 114.144 g/mol . Its IUPAC name is (2S)-2-methyltetrahydro-4H-pyran-4-one, and it contains one stereocenter, contributing to its enantiomeric specificity. This compound is identified by ChemSpider ID 8300576 and MDL number MFCD15071429 .

Properties

IUPAC Name |

(2S)-2-methyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOPUXINXNVMKJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435853 | |

| Record name | (2S)-2-methyltetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82110-21-2 | |

| Record name | (2S)-2-methyltetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of 2-methyl-1,3-butanediol with an acid catalyst can lead to the formation of this compound through intramolecular cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization process. Additionally, purification techniques like distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyloxan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted oxanones depending on the nucleophile used.

Scientific Research Applications

(2S)-2-Methyloxan-4-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Methyloxan-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other metabolites. The pathways involved can include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Cyclic Ketones with Chiral Centers

Key Structural Differences :

- This compound has a six-membered oxygen-containing ring (tetrahydropyran), whereas (2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one features a substituted cyclohexane ring with branched alkyl groups.

- The menthol derivative includes a hydroxyl group instead of a ketone, enhancing its polarity and solubility in aqueous formulations .

Linear Ketones

Comparison with this compound :

Functional Analogues in Fragrance and Flavor Industries

Performance Notes:

Physicochemical Properties

Implications :

- The menthol derivative’s higher LogP (3.38) indicates greater lipophilicity, favoring use in hydrophobic matrices like perfumes.

- This compound’s lower molecular weight may enhance diffusion in formulations but reduce persistence compared to bulkier analogues.

Notes and Limitations

Stereochemical Significance: The (2S) configuration is crucial for interactions in chiral environments, differentiating it from racemic or non-chiral analogues .

Regulatory Status : While menthol derivatives are well-regulated, cyclic ketones like this compound may require additional safety assessments for commercial use.

Biological Activity

(2S)-2-Methyloxan-4-one, also known as 2-methyloxan-4-one, is a chiral organic compound with the molecular formula C6H10O2. This compound has garnered attention due to its diverse biological activities, including effects on cell function, apoptosis induction, and anti-inflammatory properties. This article reviews the existing literature on the biological activities of this compound, synthesizing findings from various studies and presenting relevant data tables.

This compound is characterized by:

- Appearance : Light yellow oil

- Molecular Weight : 114.15 g/mol

- Functional Groups : Contains a carbonyl group and a methyl group, contributing to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In vitro studies have reported the following findings:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HeLa | 226 | Antiproliferative |

| A549 | 242.52 | Antiproliferative |

These results suggest that this compound may serve as a potential therapeutic agent in cancer treatment by targeting cellular pathways involved in proliferation and survival .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It inhibits the production of inflammatory cytokines in various animal models, contributing to reduced inflammation. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors that regulate cell signaling pathways. Its chiral nature allows for selective binding to these targets, influencing their activity and leading to various biochemical effects .

Case Studies

- Cancer Cell Studies : A study conducted on HeLa and A549 cells showed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.

- Inflammation Models : Animal studies have indicated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its role in modulating inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.